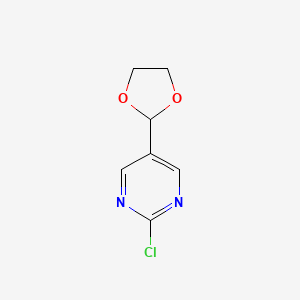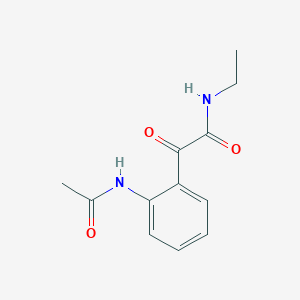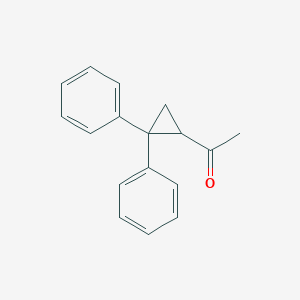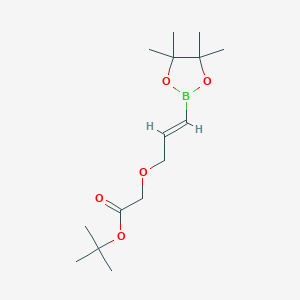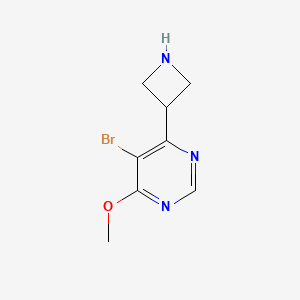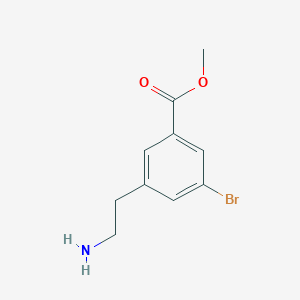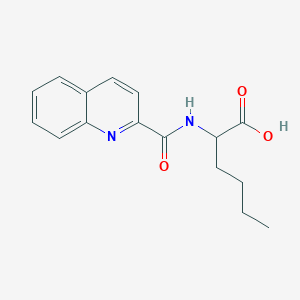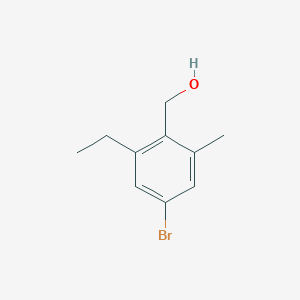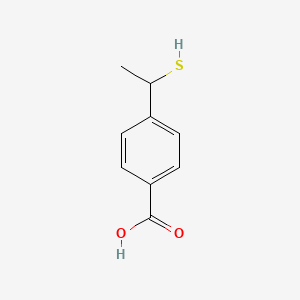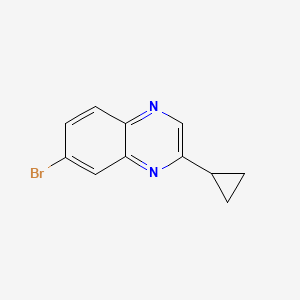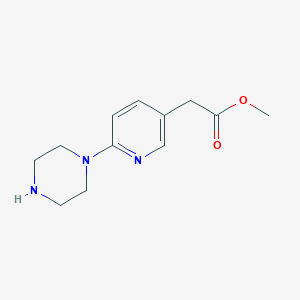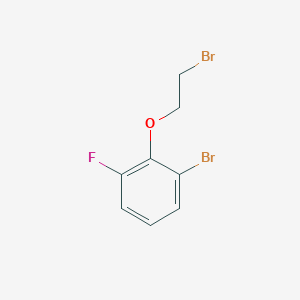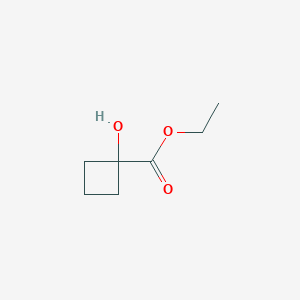
Ethyl 1-hydroxycyclobutane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-hydroxycyclobutane-1-carboxylate is an organic compound with the molecular formula C7H12O3. It is a colorless liquid that is soluble in water and alcohol. This compound is used as an intermediate in the synthesis of various organic compounds and has applications in the pharmaceutical and chemical industries.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 1-hydroxycyclobutane-1-carboxylate can be synthesized through several methods. One common method involves the reaction of cyclobutanone with ethyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) at a temperature of around 0-5°C. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as chromatography can also enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Ethyl 1-hydroxycyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclobutanone and ethyl carbonate.
Reduction: Reduction reactions can convert it into cyclobutanol and ethyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions to form different esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are used in substitution reactions.
Major Products Formed
Oxidation: Cyclobutanone and ethyl carbonate.
Reduction: Cyclobutanol and ethyl alcohol.
Substitution: Various esters and ethers depending on the substituent used.
科学研究应用
Ethyl 1-hydroxycyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drugs for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ethyl 1-hydroxycyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a substrate for enzymes that catalyze esterification or hydrolysis reactions. The compound’s effects are mediated through its ability to form stable intermediates and transition states during these reactions.
相似化合物的比较
Similar Compounds
Ethyl 1-hydroxycyclopentane-1-carboxylate: Similar in structure but with a five-membered ring.
Ethyl 1-hydroxycyclohexane-1-carboxylate: Similar in structure but with a six-membered ring.
Methyl 1-hydroxycyclobutane-1-carboxylate: Similar but with a methyl group instead of an ethyl group.
Uniqueness
This compound is unique due to its four-membered cyclobutane ring, which imparts distinct chemical properties such as ring strain and reactivity. This makes it a valuable intermediate in the synthesis of various organic compounds and pharmaceuticals.
属性
分子式 |
C7H12O3 |
|---|---|
分子量 |
144.17 g/mol |
IUPAC 名称 |
ethyl 1-hydroxycyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H12O3/c1-2-10-6(8)7(9)4-3-5-7/h9H,2-5H2,1H3 |
InChI 键 |
UDCZUKYPQKTAGD-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1(CCC1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


